DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE
Overview
Description
DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is an organophosphorus compound characterized by the presence of a bromo group and a diethoxyphosphoryl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE typically involves the reaction of 3-bromo-1-propene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or radicals.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Conditions typically involve polar aprotic solvents and moderate temperatures.
Addition Reactions: Reagents such as halogens, hydrogen halides, and peroxides are used. Conditions may vary depending on the specific addition reaction.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azido, thio, and alkoxy derivatives.
Addition Reactions: Products include halogenated or hydrogenated derivatives.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE involves its interaction with specific molecular targets. The bromo group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-chloro-1-diethoxyphosphorylprop-1-ene: Similar structure but with a chloro group instead of a bromo group.
(E)-3-iodo-1-diethoxyphosphorylprop-1-ene: Similar structure but with an iodo group instead of a bromo group.
(E)-3-bromo-1-dimethoxyphosphorylprop-1-ene: Similar structure but with dimethoxyphosphoryl group instead of diethoxyphosphoryl group.
Uniqueness
DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is unique due to the combination of its bromo and diethoxyphosphoryl groups, which confer specific reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
(E)-3-bromo-1-diethoxyphosphorylprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQMZWCJYREOLX-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C=CCBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C=C/CBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420646 | |
Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66498-59-7 | |
Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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